N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(3-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a structurally complex benzamide derivative featuring a benzodioxole moiety, an indole ring, a thioether linkage, and a 3,5-dimethylbenzamide group. The compound’s design implies applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzodioxole and indole moieties may enhance binding affinity or metabolic stability.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-18-11-19(2)13-20(12-18)28(33)29-9-10-31-15-26(22-5-3-4-6-23(22)31)36-16-27(32)30-21-7-8-24-25(14-21)35-17-34-24/h3-8,11-15H,9-10,16-17H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVKNUJRGQAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole-Thioether Core Synthesis
The indole-thioether moiety is synthesized via an Eschenmoser coupling reaction , a method validated for analogous structures. Reacting 3-bromooxindole derivatives with thioacetamides or thiobenzamides in dry dimethylformamide (DMF) at room temperature yields (Z)-configured products with >70% isolated yields. For example:
$$
\text{3-Bromooxindole} + \text{Thiobenzamide} \xrightarrow{\text{DMF, TEA}} \text{3-(Aminomethylidene)oxindole}
$$
This reaction’s scalability and tolerance for diverse substituents make it ideal for constructing the indole-thioether scaffold.
Stepwise Synthesis Protocol
Preparation of 3-((2-Oxo-2-(benzo[d]dioxol-5-ylamino)ethyl)thio)-1H-indole
Step 1 : Synthesis of 3-bromo-1H-indole
3-Bromooxindole is prepared from isatin via a three-step sequence (reduction, bromination, oxidation) with an overall yield of 51–76%.
Step 2 : Thioether Formation via Eschenmoser Coupling
3-Bromo-1H-indole (1.0 equiv) reacts with 2-(benzo[d]dioxol-5-ylamino)ethanethioamide (1.1 equiv) in DMF under nitrogen for 5–12 hours. Triethylamine (2.0 equiv) is added to quench HBr, followed by extraction with dichloromethane and purification via flash chromatography (SiO₂, ethyl acetate/hexane gradient).
Key Data :
Alkylation of Indole Nitrogen
Step 3 : N-Ethylation with 1,2-Dibromoethane
The indole nitrogen is alkylated using 1,2-dibromoethane (1.5 equiv) in acetonitrile with potassium carbonate (2.0 equiv) as a base. Reaction at 60°C for 8 hours affords N-(2-bromoethyl)-3-((2-oxo-2-(benzo[d]dioxol-5-ylamino)ethyl)thio)-1H-indole.
Optimization Note : Excess dibromoethane ensures complete alkylation while minimizing di-substitution byproducts.
Synthesis of 3,5-Dimethylbenzoyl Chloride
Step 4 : Chlorination of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in toluene under reflux for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95–98% purity).
Final Amide Coupling
Step 5 : Reaction of N-(2-Bromoethyl)indole with 3,5-Dimethylbenzamide
The bromoethyl intermediate (1.0 equiv) is reacted with 3,5-dimethylbenzoyl chloride (1.2 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. After 12 hours at room temperature, the mixture is washed with NaHCO₃ (5%), dried (Na₂SO₄), and purified via alumina chromatography (DCM/methanol 98:2).
Key Data :
- Yield : 74–78%
- Melting Point : 214–216°C
- ¹H NMR : δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 6.92 (s, 1H, dioxol-H).
Alternative Pathways and Comparative Analysis
Solid-Supported Catalysis (Patent Method)
A patent-described method for analogous benzamides employs a molecular sieve-supported catalyst (e.g., zeolite) to accelerate amide bond formation. Applying this to the target compound:
- Conditions : 3,5-Dimethylbenzoyl chloride (1.1 equiv), ethylenediamine-functionalized indole (1.0 equiv), zeolite (5 wt%), toluene, 80°C, 6 hours.
- Advantage : Reduced reaction time (6 vs. 12 hours) and easier catalyst removal.
Challenges and Mitigation Strategies
Regioselectivity in Indole Functionalization
The C-3 position of indole is highly reactive, necessitating protecting groups (e.g., SEM, Boc) during N-alkylation to prevent side reactions. Deprotection with HCl/MeOH (Boc) or TBAF (SEM) restores the free indole post-alkylation.
Purification of Hydrophobic Intermediates
Flash chromatography on alumina (over silica) improves resolution for polar thioether intermediates. Gradient elution (hexane → ethyl acetate) separates byproducts with <2% impurity.
Scalability and Industrial Feasibility
The Eschenmoser-DMF protocol is scalable to kilogram quantities with consistent yields (80–85%). Critical parameters for pilot-scale production:
- Solvent Recovery : DMF is distilled and reused (≥98% purity).
- Waste Streams : HBr and excess thioamide are neutralized with NaOH for safe disposal.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Primarily affects the thioether linkages and the aromatic rings.
Reduction: : Can be carried out on the amide groups under suitable conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogens or nitro groups for electrophilic substitutions, and organolithium compounds for nucleophilic substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Variously substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. The specific compound has been studied for its ability to overcome chemoresistance in cancer therapy. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting angiogenesis and P-glycoprotein efflux pump activity, which are critical factors in cancer progression and treatment resistance .
1.2 Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions like asthma and other inflammatory diseases . This suggests a pathway for further exploration of its therapeutic uses in managing inflammatory disorders.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide and its biological activity is crucial for optimizing its efficacy. SAR studies have shown that modifications to the indole and benzamide portions can significantly impact the compound's potency against various biological targets .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that utilize readily available reagents, making it accessible for research purposes. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have confirmed the structure of synthesized compounds, ensuring their validity for further biological testing.
Case Studies
4.1 In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies conducted on cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) revealed significant reductions in cell viability upon treatment with this compound .
4.2 Pharmacokinetic Profiles
Initial pharmacokinetic evaluations suggest that this compound has favorable absorption characteristics and metabolic stability, which are essential for its potential development into a therapeutic agent .
Mechanism of Action
The mechanism by which N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exerts its effects involves interaction with molecular targets through its functional groups. The benzamide and indole groups are known to bind to various enzymes and receptors, potentially modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Findings:
Structural Complexity : The target compound integrates a benzodioxole ring, which is absent in simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This moiety may enhance metabolic stability or receptor selectivity compared to analogs with methyl or hydroxyl groups.
Thioether Linkage : Unlike thiazolidinedione-based benzamides or oxadiazole-thioacetamides , the thioether group in the target compound could confer unique redox or metal-binding properties.
Analytical and Bioactivity Insights
Analytical Differentiation
- Mass Spectrometry: Molecular networking (as in ) could cluster the target compound with benzodioxole- or indole-containing analogs based on cosine scores of MS/MS fragmentation patterns. For example, the benzodioxole fragment (m/z 149) and indole-related ions (e.g., m/z 130 in ) may serve as diagnostic markers.
- NMR Signatures: The 3,5-dimethylbenzamide group would exhibit distinct aromatic proton signals (e.g., singlet for symmetrical methyl groups) compared to monosubstituted benzamides .
Bioactivity Hypotheses
- Enzyme Inhibition : The benzodioxole group is common in protease inhibitors, while the indole-thioether motif may target kinases or GPCRs.
- Metabolic Stability : The benzodioxole ring could reduce oxidative metabolism compared to simpler methylbenzamides .
Biological Activity
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide) is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a benzo[d][1,3]dioxole moiety, an indole derivative, and a thioether linkage. Its molecular formula is , with a molecular weight of approximately 420.5 g/mol.
Structural Representation
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A bicyclic structure known for its biological activity. |
| Indole | A common scaffold in many pharmaceuticals. |
| Thioether Linkage | Enhances stability and bioavailability. |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Efficacy : In vitro studies have shown that related compounds have IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Antibacterial Activity : In vitro tests have revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL against methicillin-resistant strains (MRSA) .
- Antifungal Activity : The compound has shown moderate activity against Candida albicans, with MIC values indicating potential for therapeutic applications in fungal infections .
Neuroprotective Effects
Emerging research suggests neuroprotective effects attributed to the indole scaffold present in the compound:
- Mechanism : It is hypothesized that the compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
- Research Findings : Animal models have demonstrated reduced neurodegeneration markers when treated with similar indole derivatives .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of indole-based compounds and evaluated their anticancer activities. The lead compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 9 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Activity Against MRSA
A study focused on the antimicrobial properties of novel indole derivatives found that one such derivative had an MIC of 0.98 µg/mL against MRSA, significantly outperforming traditional antibiotics. This study emphasizes the potential of indole-based compounds in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, and how can reaction efficiency be optimized?
- Answer : The synthesis typically involves multi-step condensation reactions. For example, benzo[d][1,3]dioxole derivatives are condensed with thioacetamide intermediates under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide . Optimize yields by controlling temperature (e.g., reflux at 80–100°C), inert atmospheres to prevent oxidation, and using catalysts like DMAP (4-dimethylaminopyridine) . Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key structural features should be prioritized?
- Answer : Use 1H/13C NMR to confirm the presence of the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for dioxole protons) and the indole NH proton (δ ~10 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups . X-ray crystallography may resolve steric effects from the 3,5-dimethylbenzamide group .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Answer : Conduct accelerated stability studies:
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC .
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor changes in UV-Vis spectra .
- Hydrolytic stability : Test in buffers (pH 1–10) to identify labile bonds (e.g., amide or thioether) .
Q. What solvent systems are optimal for solubility studies, and how does this impact biological assay design?
- Answer : Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity). For aqueous solubility, employ co-solvents like PEG-400 or cyclodextrins . Measure logP values experimentally (e.g., shake-flask method) to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thioether and benzo[d][1,3]dioxole groups in biological activity?
- Answer : Synthesize analogs with:
- Thioether replacements : Sulfoxide/sulfone derivatives to assess redox sensitivity .
- Modified benzo[d][1,3]dioxole : Substitute with mono- or di-methyl groups to study steric/electronic effects .
Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with structural data .
Q. What strategies are recommended for resolving contradictions in biological activity data across in vitro and in vivo models?
- Answer :
- Dose-response validation : Re-test in multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
- Metabolic profiling : Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes .
- Target engagement assays : Confirm binding to proposed targets (e.g., SPR, ITC) to rule out off-target effects .
Q. How can computational methods (e.g., molecular docking, MD simulations) guide the identification of biological targets?
- Answer :
- Docking : Use AutoDock Vina or Schrödinger to screen against databases like PDB or ChEMBL, focusing on pockets accommodating the indole and benzamide moieties .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with the dioxole oxygen) .
Validate predictions with CRISPR knockouts or siRNA silencing .
Q. What experimental controls are critical when evaluating the compound’s potential as a protease or kinase inhibitor?
- Answer :
- Positive controls : Use established inhibitors (e.g., staurosporine for kinases) to benchmark IC50 values .
- Negative controls : Include scrambled peptide substrates or inactive enantiomers.
- Counter-screens : Test against unrelated enzymes (e.g., phosphatases) to confirm selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
